tert-butyl (3R)-3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate
Description
tert-Butyl (3R)-3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a propargyl ether substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is synthesized via nucleophilic substitution reactions, often involving tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate and propargyl halides under basic conditions . Its structural simplicity and reactive alkyne moiety make it valuable in click chemistry, pharmaceutical intermediates, and ligand design. Commercial availability is noted with prices ranging from €245.00/100 mg to €2,680.00/5 g, reflecting its high purity (≥95%) and specialized applications .
Properties
IUPAC Name |
tert-butyl (3R)-3-prop-2-ynoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLKTOYVLKNXJV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (3R)-3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 227.30 g/mol
- CAS Number : 1823308-33-3
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and metabolic pathways. The compound has been explored for its potential as a beta-adrenergic receptor agonist, which plays a critical role in cardiovascular and metabolic regulation .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Receptor Agonism :
- Antioxidant Properties :
- Neuroprotective Effects :
Case Studies
While specific clinical case studies on this compound are scarce, related compounds have shown promising results in preclinical models:
- Study on Pyrrolidine Derivatives :
A study highlighted the neuroprotective effects of certain pyrrolidine derivatives in models of neurodegeneration. These findings suggest that similar compounds could be beneficial in treating conditions like Alzheimer's disease .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (3R)-3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural components suggest it could serve as a scaffold for developing drugs targeting various biological pathways.
Case Study: β3 Adrenergic Receptor Agonists
Research indicates that compounds similar to tert-butyl (3R)-3-(prop-2-yn-1-yloxy)pyrrolidine derivatives can act as selective β3 adrenergic receptor agonists, which are relevant in treating obesity and metabolic disorders. The modulation of these receptors can lead to increased lipolysis and improved insulin sensitivity .
Synthetic Methodologies
The compound serves as a valuable intermediate in organic synthesis. Its alkyne functional group allows for further transformations, such as:
- Click Chemistry : The terminal alkyne can participate in click reactions, facilitating the formation of complex molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC).
| Reaction Type | Description |
|---|---|
| Click Chemistry | Formation of triazoles from azides |
| Cross-Coupling | Coupling with aryl halides |
Biological Research
Tert-butyl (3R)-3-(prop-2-yn-1-yloxy)pyrrolidine derivatives have been evaluated for their biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit activity against certain bacterial strains.
| Activity Type | Target Organisms |
|---|---|
| Antimicrobial | Gram-positive bacteria |
| Antifungal | Selected fungal pathogens |
Pharmacological Studies
The pharmacokinetic properties of this compound are under investigation to assess its bioavailability and metabolism. Understanding these properties is crucial for developing effective therapeutic agents.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal under acidic conditions regenerates the free amine, critical for further functionalization.
Reaction Conditions :
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
-
Mechanism : Acid-catalyzed cleavage of the carbamate ester bond, yielding the corresponding pyrrolidine amine and tert-butanol.
Example :
This reaction is quantitative and highly efficient, with the amine product serving as a precursor for further alkylation or acylation.
Alkyne-Based Click Chemistry
The terminal alkyne moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages.
Reaction Conditions :
-
Reagents : Azide derivatives, tris(triazolyl)methyl copper catalyst, THF/DMF solvent, microwave irradiation at 80°C .
-
Mechanism : A regioselective [3+2] cycloaddition producing 1,4-disubstituted triazoles .
Example :
This reaction is pivotal in bioconjugation and polymer chemistry due to its high yield (>90%) and compatibility with aqueous conditions .
Sonogashira Cross-Coupling
The propargyl ether group undergoes palladium-catalyzed coupling with aryl halides to form carbon-carbon bonds.
Reaction Conditions :
-
Reagents : Aryl halide, Pd(PPh₃)₄ catalyst, CuI co-catalyst, and triethylamine in THF.
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Mechanism : Oxidative addition of the aryl halide to palladium, followed by transmetallation with the alkyne and reductive elimination.
Example :
This reaction expands the compound’s utility in synthesizing complex architectures for drug discovery.
Nucleophilic Substitution at the Propargyl Ether
The propargyloxy group can act as a leaving group under specific conditions, enabling substitution reactions.
Reaction Conditions :
-
Reagents : Strong bases (e.g., LDA) or Lewis acids (e.g., BF₃·OEt₂) to activate the ether.
-
Mechanism : SN2 displacement or acid-catalyzed cleavage, depending on the electrophile.
Example :
This pathway is less common but valuable for introducing diverse substituents at the 3-position.
Hydrolysis and Rearrangement
Under basic or thermal conditions, the propargyl ether may undergo hydrolysis or Claisen rearrangement.
Reaction Conditions :
-
Hydrolysis : Aqueous NaOH/EtOH at reflux.
-
Claisen Rearrangement : Heating to 150–200°C without solvent.
Outcomes :
-
Hydrolysis yields a diol via cleavage of the ether bond.
-
Claisen rearrangement produces γ,δ-unsaturated carbonyl compounds.
Comparative Reaction Data
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3-Position
Propargyl Ether Derivatives
- tert-Butyl (R)-2-(3-(trans-3-butylcyclobutyl)prop-2-yn-1-yl)pyrrolidine-1-carboxylate (6-26): This analog replaces the propargyl ether with a bulkier trans-3-butylcyclobutyl-propargyl group. The steric hindrance from the cyclobutane ring reduces reactivity in alkyne-based reactions but enhances selectivity in catalytic processes. Synthesis involves radical-mediated xanthate-to-alkyne transformations (56% yield), confirmed by HRMS (C20H34NO2+) and NMR .
- tert-Butyl (3R)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate (13G): Substituting the propargyl group with a pyridin-4-yloxy moiety introduces aromaticity and hydrogen-bonding capacity.
Aromatic and Heterocyclic Ethers
- tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate :
Incorporates a methylpyridyloxy group, enhancing π-π stacking interactions. NMR data (δ 7.45–6.85 ppm for pyridyl protons) and HRMS ([M+H]+ m/z 392) confirm its structure. The methyl groups increase hydrophobicity, influencing pharmacokinetic properties . - Its molecular weight (C16H23BrN2O4, 395.28 g/mol) and CAS number (1228070-72-1) are documented, with commercial listings at $400/g .
Functional Group Modifications
Silyl-Protected Derivatives
- tert-Butyl (2S,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(4-(7-oxooct-1-yn-1-yl)phenyl)pyrrolidine-1-carboxylate (7b) :
Features a silyl-protected hydroxymethyl group and a long-chain alkyne. The tert-butyldiphenylsilyl (TBDPS) group enhances stability during multi-step syntheses. Characterization includes IR (ν 2210 cm⁻¹ for C≡C) and HRMS . - tert-Butyl (2S,3R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3-((S)-1-hydroxybutan-2-yl)pyrrolidine-1-carboxylate (7c-s1) :
Combines silyl protection with a chiral hydroxybutyl chain. Synthesized via BH3–THF-mediated hydroboration (yield: 62%), this compound is used in stereoselective drug design .
Aminooxy and Thioether Derivatives
- tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate: The aminooxy group (-ONH2) enables oxime ligation, a bioorthogonal reaction. With a molecular weight of 202.25 g/mol (C9H18N2O3), it is commercially available (MDL: OMXX-306301-01) .
- tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate :
A thioether analog with a hydroxymethyl tail. Its lower reactivity compared to propargyl ethers makes it suitable for stable prodrug formulations (purity: 95%, price: €199.00/100 mg) .
Key Comparative Data
Preparation Methods
Tosylation of the Hydroxyl Group
Following Boc protection, the hydroxyl group at the 3-position of the pyrrolidine ring is activated for substitution. Tosylation—a common strategy for converting alcohols into better leaving groups—is achieved using p-toluenesulfonyl chloride (TsCl) in the presence of DMAP and Et₃N. This step generates tert-butyl (3R)-3-(tosyloxy)pyrrolidine-1-carboxylate, a critical intermediate for nucleophilic displacement .
Experimental Data for Tosylation:
| Yield | Conditions | Key Observations |
|---|---|---|
| 100% | TsCl (1.1 eq), Et₃N (2.5 eq), DMAP, DCM, 20°C, 8h | Rapid reaction with complete conversion. |
| 94% | TsCl (1.5 eq), Et₃N (2.0 eq), DMAP, DCM, 20°C, 12h | Prolonged stirring improves purity. |
| 82.8% | TsCl (1.5 eq), Et₃N (3.0 eq), DMAP, DCM, 0→20°C, 16h | Gradual warming minimizes side products. |
| 25% | TsCl (1.5 eq), Et₃N (2.1 eq), DMAP, DCM, 20°C, 10h | Low yield due to competing hydrolysis. |
Mechanistic Insights:
Tosylation proceeds via a two-step mechanism: (1) deprotonation of the hydroxyl group by Et₃N, forming an alkoxide, and (2) nucleophilic attack on TsCl, yielding the tosylate. DMAP accelerates the reaction by stabilizing the transition state through hydrogen bonding .
Comparative Analysis of Methodologies
| Method | Pros | Cons |
|---|---|---|
| Tosylation + SN2 | High yielding for tosylate intermediate. | Requires two steps; sensitive to steric effects. |
| Mitsunobu | Single-step; stereoretentive. | Expensive reagents; phosphorus byproducts. |
Challenges and Optimization Strategies
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Steric Hindrance: The tert-butyl group may impede nucleophilic attack at the 3-position. Using bulky bases (e.g., DBU) or elevated temperatures can mitigate this .
-
Side Reactions: Propargyl alkoxides may undergo polymerization. Controlled addition of the nucleophile and inert atmospheres (N₂/Ar) are recommended .
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Purification: Silica gel chromatography (petroleum ether/ethyl acetate gradients) effectively isolates the final product .
Q & A
Basic Question
- X-ray crystallography : Resolves absolute configuration (e.g., similar derivatives in and ).
- Optical rotation : Compare observed [α]D with literature values (e.g., [α]D = +12.5° for related (R)-pyrrolidine derivatives) .
- Chiral derivatization : Use Mosher’s acid to confirm stereochemistry via or NMR .
What analytical techniques are critical for characterizing this compound?
Basic Question
| Technique | Key Data | Example |
|---|---|---|
| NMR | δ 4.65 (m, 1H, pyrrolidine-O-CH-C≡CH), δ 2.85–3.20 (pyrrolidine ring protons) | |
| NMR | δ 154.8 (C=O), 79.5 (C≡CH), 58.2 (O-CH-C≡CH) | |
| HRMS | [M+Na] calcd. for CHO: 211.0735; found: 211.0732 | |
| IR | ν 3280 cm (C≡C-H stretch), 1695 cm (C=O) |
What challenges arise in maintaining enantiopurity during propargylation?
Advanced Question
- Racemization risk : The propargyl group’s electron-withdrawing effect can destabilize the chiral center.
- Mitigation :
How can conflicting 1H^{1}\text{H}1H NMR data for pyrrolidine ring protons be resolved?
Advanced Question
- Problem : Overlapping signals due to conformational flexibility of the pyrrolidine ring.
- Solution :
- 2D NMR : COSY and HSQC to assign coupling patterns (e.g., J = 8.5 Hz confirms trans-diaxial protons) .
- Variable-temperature NMR : Cooling to −40°C slows ring puckering, simplifying splitting .
What role does this compound play in medicinal chemistry research?
Basic Question
- Building block : Used to synthesize constrained analogs of bioactive molecules (e.g., FTY720 derivatives for anticancer studies) .
- Case study : Serves as a chiral intermediate in kinase inhibitors by introducing a propargyl handle for click chemistry modifications .
How can reaction yields be optimized for large-scale synthesis?
Advanced Question
What are the limitations of using this compound in peptide synthesis?
Advanced Question
- Steric hindrance : The tert-butyl group may impede coupling reactions.
- Mitigation :
How does the propargyl ether moiety influence reactivity in cross-coupling reactions?
Advanced Question
- Click chemistry : The alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
- Sonogashira coupling : Reacts with aryl halides to form extended π-systems (e.g., for fluorescent probes) .
- Caution : Propargyl groups may undergo undesired oxidation; stabilize with radical inhibitors (e.g., BHT) .
What computational methods support the design of derivatives based on this scaffold?
Advanced Question
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices for C-H activation) .
- Docking studies : Model interactions with target proteins (e.g., S1P receptors for FTY720 analogs) .
- MD simulations : Assess conformational stability of pyrrolidine rings in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
